molecular formula C16H18N2O4S B2953361 2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide CAS No. 946370-68-9

2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide

Cat. No. B2953361
CAS RN: 946370-68-9
M. Wt: 334.39
InChI Key: YEFRCKJWRPIEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide” does not have a lot of information available. It seems to be a complex organic molecule that might be used in various chemical reactions .

Scientific Research Applications

Antimalarial and Antiviral Properties

A study by Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, revealing their potential as antimalarial agents with IC50 values of <30µM. These sulfonamide derivatives exhibited significant antimalarial activity, especially when quinoxaline moieties were attached, enhancing their selectivity index. Furthermore, their antimicrobial properties extended to antiviral applications, particularly against COVID-19, utilizing computational calculations and molecular docking studies to evaluate their effectiveness against SARS-CoV-2 proteins (Fahim & Ismael, 2021).

Aldose Reductase Inhibition with Antioxidant Activity

Research conducted by Alexiou and Demopoulos (2010) focused on the synthesis of derivatives that act as aldose reductase inhibitors (ARIs) and exhibit potent antioxidant potential. This study highlighted the importance of introducing specific functional groups to enhance the compounds' inhibitory and antioxidant activities, aiming to mitigate long-term diabetic complications (Alexiou & Demopoulos, 2010).

Antimicrobial Applications

Darwish et al. (2014) synthesized new heterocyclic compounds incorporating the sulfamoyl moiety, targeting antimicrobial applications. These compounds showed promising results against both bacterial and fungal strains, indicating their potential in addressing infectious diseases (Darwish et al., 2014).

Enzyme Inhibitory Potential

Abbasi et al. (2019) explored the enzyme inhibitory potential of sulfonamides containing benzodioxane and acetamide moieties. The synthesized compounds were evaluated against α-glucosidase and acetylcholinesterase, showing significant inhibitory activity. This research provides insights into the development of therapeutic agents for diseases related to enzyme dysfunction (Abbasi et al., 2019).

Carbonic Anhydrase Inhibition

Carta et al. (2017) investigated the inhibitory effects of sulfonamide derivatives on human carbonic anhydrase isoforms, relevant to various pathologies including cancer and obesity. The study demonstrated low nanomolar inhibition KI values, highlighting the potential of these compounds in medicinal chemistry and drug development (Carta et al., 2017).

properties

IUPAC Name

2-(4-methylsulfonylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-23(20,21)12-8-6-11(7-9-12)10-15(19)17-16-13-4-2-3-5-14(13)18-22-16/h6-9H,2-5,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFRCKJWRPIEHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C3CCCCC3=NO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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